18-Hepe

Description

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWYBGFSVUBWMO-UXNZXXPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

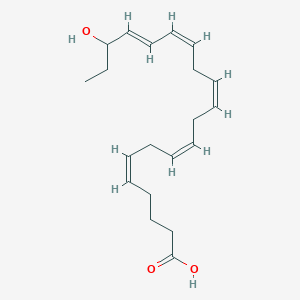

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 18-Hydroxyeicosapentaenoic Acid (18-HEPE) from Eicosapentaenoic Acid (EPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosapentaenoic acid (18-HEPE) is a pivotal intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), particularly the E-series resolvins, which play a crucial role in the resolution of inflammation. Derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), 18-HEPE is a critical precursor to a cascade of bioactive lipids that actively orchestrate the return to tissue homeostasis following an inflammatory response. This technical guide provides a comprehensive overview of the 18-HEPE biosynthesis pathway, detailing the enzymatic steps, quantitative aspects, experimental protocols for its study, and its downstream signaling implications.

Core Biosynthesis Pathway

The biosynthesis of 18-HEPE from EPA is a multi-enzyme process primarily initiated by the activity of acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 (CYP) monooxygenases. This initial oxidation of EPA at the C-18 position is the rate-limiting step, leading to the formation of 18-hydroperoxyeicosapentaenoic acid (18-HpEPE), which is subsequently reduced to 18-HEPE.

Key Enzymes and Reactions

-

Aspirin-Acetylated Cyclooxygenase-2 (COX-2): Aspirin plays a unique role in this pathway. By acetylating a serine residue (Ser-530) in the active site of COX-2, it inhibits the enzyme's cyclooxygenase activity, preventing the formation of prostaglandins. However, this acetylation transforms COX-2 into a lipoxygenase-like enzyme, redirecting its catalytic activity towards the production of 15R-hydroxyeicosatetraenoic acid (15R-HETE) from arachidonic acid and, importantly, 18R- and 18S-HEPE from EPA.[1][2] This "aspirin-triggered" pathway is a key mechanism for the production of pro-resolving lipid mediators.

-

Cytochrome P450 (CYP) Monooxygenases: Certain CYP enzymes, particularly of the CYP2C and CYP2J families, can also catalyze the epoxidation and hydroxylation of EPA to form 18-HEPE.[3] This pathway is aspirin-independent and contributes to the basal production of 18-HEPE.

-

Peroxidases: The intermediate 18-HpEPE is rapidly reduced to the more stable 18-HEPE by cellular peroxidases, such as glutathione peroxidases (GPXs).

The biosynthesis of 18-HEPE from EPA is stereoselective, producing both the 18R- and 18S-enantiomers. The ratio of these enantiomers can be influenced by the specific enzymes involved and the cellular context. Aspirin-acetylated COX-2 has been shown to produce both 18R- and 18S-HEPE.[2][4]

Quantitative Data

The following tables summarize the available quantitative data related to the 18-HEPE biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| Acetylated human COX-2 | Arachidonic Acid | 15R-HETE, 15R-PGs | 3.8 ± 2.8 | 71.6 ± 28.5 (nM/s) | - | - | Vmax for 15R-HETE formation. Kinetic data for EPA as a substrate is not readily available but is expected to be similar. |

| Uninhibited human COX-2 | Arachidonic Acid | PGs | 10.4 ± 2.3 | 206.4 ± 15.8 (nM/s) | - | 0.20 (for PG formation) | For comparison with the acetylated form. |

Note: Specific kinetic data for all enzymes with their respective substrates in the 18-HEPE pathway is an area of ongoing research. The provided data for acetylated COX-2 with arachidonic acid offers an approximation.

Table 2: In Vivo Concentrations of 18-HEPE

| Condition | Matrix | 18R-HEPE (pg/mL) | 18S-HEPE (pg/mL) | Total 18-HEPE (pg/mL) | Reference(s) |

| Healthy human, baseline | Serum | - | - | 26.4 ± 5.0 | |

| Healthy human + EPA (1g) | Serum | Dominant isomer | - | Elevated | |

| Healthy human + EPA (1g) + Aspirin | Serum | 27.7 ± 7.8 | 56.5 ± 19.0 | Increased ~6-fold |

Experimental Protocols

In Vitro 18-HEPE Biosynthesis Assay

This protocol describes the in vitro generation of 18-HEPE from EPA using aspirin-acetylated recombinant human COX-2.

Materials:

-

Recombinant human COX-2

-

Aspirin (acetylsalicylic acid)

-

Eicosapentaenoic acid (EPA)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

Indomethacin (for control)

-

Reducing agent (e.g., stannous chloride or triphenylphosphine)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system

Procedure:

-

Acetylation of COX-2: Pre-incubate recombinant human COX-2 with a molar excess of aspirin (e.g., 100 µM) in the reaction buffer for a specified time (e.g., 30 minutes) at 37°C to ensure complete acetylation. A control reaction with indomethacin can be included to confirm COX-2 specific activity.

-

Enzymatic Reaction: Initiate the reaction by adding EPA (e.g., 10-50 µM) to the acetylated COX-2 solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination and Reduction: Stop the reaction by adding a low pH buffer or organic solvent. Reduce the hydroperoxy intermediates (18-HpEPE) to their corresponding hydroxyl derivatives (18-HEPE) by adding a reducing agent.

-

Extraction: Acidify the sample to pH ~3.5 and extract the lipids using an organic solvent like ethyl acetate.

-

Solid-Phase Extraction (SPE): Further purify and concentrate the lipid extract using a C18 SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent in water, and elute with methanol or ethyl acetate.

-

LC-MS/MS Analysis: Analyze the purified extract by chiral LC-MS/MS to separate and quantify the 18R- and 18S-HEPE enantiomers.

Extraction and Quantification of 18-HEPE from Plasma

This protocol outlines the extraction and analysis of 18-HEPE from plasma samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., d8-18-HEPE)

-

Methanol

-

C18 SPE cartridge

-

Solvents for SPE (methanol, water, hexane)

-

LC-MS/MS system with a chiral column

Procedure:

-

Sample Preparation: To 1 mL of plasma, add an internal standard and 2 volumes of cold methanol to precipitate proteins. Vortex and incubate at -20°C for at least 2 hours.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

-

Wash with 5 mL of hexane to remove neutral lipids.

-

Elute the 18-HEPE with 5 mL of methyl formate or ethyl acetate.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

Chiral LC-MS/MS Analysis:

-

Column: Use a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar) for the separation of 18R- and 18S-HEPE.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separation would be a mixture of hexane and isopropanol with a small amount of a modifier like acetic acid. For reversed-phase chiral separation, a mixture of water, acetonitrile, and methanol with a modifier is used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific MRM transitions for 18-HEPE are typically m/z 317 -> 259 and 317 -> 171.

-

Signaling Pathways and Downstream Effects

18-HEPE is not merely a biosynthetic intermediate; it also exhibits biological activity and is a crucial precursor to the E-series resolvins.

Conversion to E-Series Resolvins

The primary fate of 18-HEPE is its conversion to resolvins of the E series through the action of lipoxygenases (LOX).

-

5-Lipoxygenase (5-LOX): In leukocytes, 5-LOX oxygenates 18-HEPE at the C-5 position to form 5-hydroperoxy-18-HEPE. This intermediate can then be converted to Resolvin E2 (RvE2) or further processed.

-

Leukotriene A4 Hydrolase (LTA4H): The 5-hydroperoxy intermediate can be converted to an epoxide, 5(6)-epoxy-18-HEPE. LTA4H then catalyzes the hydrolysis of this epoxide to form Resolvin E1 (RvE1).

-

12/15-Lipoxygenase (12/15-LOX): This enzyme can act on 18-HEPE to produce Resolvin E3 (RvE3).

Direct Signaling Actions of 18-HEPE

While much of the biological activity of 18-HEPE is attributed to its conversion to resolvins, there is emerging evidence for its direct signaling roles. 18-HEPE has been shown to have anti-inflammatory and pro-resolving effects in its own right. The specific receptors through which 18-HEPE exerts these direct effects are still under investigation, but potential candidates include G-protein coupled receptors (GPCRs). For instance, other lipid mediators have been shown to interact with receptors like GPR110, though a direct link to 18-HEPE is yet to be firmly established.

Visualizations

18-HEPE Biosynthesis Pathway from EPA

Caption: Overview of the 18-HEPE biosynthesis pathway from EPA.

Experimental Workflow for 18-HEPE Analysis

References

- 1. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of EPA to 18-HEPE: A Technical Guide for Researchers

An in-depth exploration of the biochemical pathways, experimental methodologies, and quantitative analysis of 18-hydroxyeicosapentaenoic acid (18-HEPE) production from eicosapentaenoic acid (EPA), a critical step in the biosynthesis of pro-resolving lipid mediators.

This technical guide provides a comprehensive overview of the enzymatic conversion of eicosapentaenoic acid (EPA) to 18-hydroxyeicosapentaenoic acid (18-HEPE), a pivotal precursor to the E-series resolvins, which are potent specialized pro-resolving mediators (SPMs) involved in the resolution of inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and their therapeutic potential.

Introduction to 18-HEPE and its Significance

18-HEPE is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid EPA. Its formation is a critical initial step in the biosynthesis of E-series resolvins (e.g., Resolvin E1, E2, and E3), which play a crucial role in actively resolving inflammation and promoting tissue homeostasis.[1][2] The enzymatic production of 18-HEPE is primarily mediated by two key enzyme families: aspirin-acetylated cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) monooxygenases.[1][3] Understanding the nuances of these enzymatic conversions is paramount for developing novel therapeutic strategies targeting inflammatory diseases.

Key Enzymatic Pathways for 18-HEPE Synthesis

The conversion of EPA to 18-HEPE can occur through several enzymatic routes, each with distinct characteristics and yielding specific stereoisomers of 18-HEPE (18R-HEPE and 18S-HEPE).

Aspirin-Acetylated COX-2 Pathway

Aspirin's anti-inflammatory properties extend beyond the inhibition of pro-inflammatory prostaglandins. Acetylation of COX-2 by aspirin alters its catalytic activity, transforming it into a lipoxygenase-like enzyme.[4] This aspirin-triggered pathway preferentially converts EPA to 18R-HEPE. This process is a key example of pharmacologically induced redirection of metabolic pathways toward the production of pro-resolving mediators. Notably, selective COX-2 inhibitors block this production of 18-HEPE.

Cytochrome P450 (CYP) Monooxygenase Pathway

Various isoforms of cytochrome P450 enzymes are capable of metabolizing EPA to 18-HEPE. Members of the CYP1A, 2C, 2J, and 4A subfamilies in humans and rats have been shown to produce 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), a precursor that can be further metabolized to 18-HEPE. Specifically, human CYP2J2 and several mouse CYP isoforms (Cyp1a2, 2c50, 4a12a, 4a12b, and 4f18) have been identified to be involved in the omega-3 epoxidation of EPA. The CYP-mediated pathway can contribute to the basal production of 18-HEPE and other EPA-derived metabolites.

Engineered Lipoxygenases (LOX)

Recent advancements in enzyme engineering have led to the development of lipoxygenases with altered positional specificity. For instance, 15R- and 15S-lipoxygenases have been engineered into 18R- and 18S-LOXs, respectively. These engineered enzymes can directly convert EPA to 18R-HEPE and 18S-HEPE with high efficiency, offering a promising avenue for the biotechnological production of these valuable lipid mediators.

Quantitative Data on 18-HEPE Production

The following tables summarize key quantitative data from various studies on the enzymatic conversion of EPA to 18-HEPE.

| Condition | 18-HEPE Isomer | Concentration / Yield | Source |

| Human serum (baseline) | Total 18-HEPE | 26.4 ± 5.0 pg/ml | |

| Human serum (after 1g EPA intake) | 18R-HEPE | Dominant isomer | |

| Human serum (EPA + aspirin) | 18S-HEPE | 56.5 ± 19.0 pg/ml (increased from 27.7 ± 7.8 pg/ml with EPA alone) | |

| E. coli expressing engineered 18R-LOX | 18R-HEPE | 2.0 mM (641 mg/L) from 4.0 mM EPA in 20 min | |

| E. coli expressing engineered 18S-LOX | 18S-HEPE | 1.8 mM (577 mg/L) from 3.0 mM EPA in 20 min | |

| Human plasma (after EPA ethyl ester intake) | Total 18-HEPE | 149.0 ± 12.7 pg/ml (increased from 95.6 ± 23.7 pg/ml) |

Experimental Protocols

This section outlines generalized methodologies for key experiments related to the enzymatic conversion of EPA to 18-HEPE.

In Vitro Conversion of EPA to 18-HEPE using Recombinant Enzymes

Objective: To assess the capacity of a specific enzyme (e.g., aspirin-acetylated COX-2, CYP isoform, or engineered LOX) to convert EPA to 18-HEPE.

Materials:

-

Recombinant enzyme (e.g., human recombinant COX-2, CYP450, or engineered LOX)

-

Eicosapentaenoic acid (EPA)

-

Aspirin (for COX-2 acetylation)

-

Reaction buffer (specific to the enzyme, e.g., Tris-HCl, phosphate buffer)

-

Cofactors (e.g., NADPH for CYP enzymes)

-

Organic solvent for extraction (e.g., methanol, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

-

Enzyme Preparation: If using COX-2, pre-incubate the enzyme with aspirin to achieve acetylation.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the enzyme, and any necessary cofactors.

-

Substrate Addition: Add EPA to initiate the reaction. The final concentration of EPA will depend on the specific experiment and enzyme kinetics.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent like methanol, which also serves to precipitate proteins.

-

Extraction: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant and perform solid-phase extraction to purify the lipid mediators.

-

Analysis: Analyze the extracted lipids using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify 18-HEPE. Chiral chromatography can be used to separate 18R- and 18S-HEPE isomers.

Cell-Based Assay for 18-HEPE Production

Objective: To measure the production of 18-HEPE by intact cells (e.g., endothelial cells, macrophages) in response to specific stimuli.

Materials:

-

Cell line (e.g., human umbilical vein endothelial cells - HUVECs)

-

Cell culture medium and supplements

-

Eicosapentaenoic acid (EPA)

-

Stimulus (e.g., aspirin, inflammatory cytokines)

-

Phosphate-buffered saline (PBS)

-

Organic solvent for extraction (e.g., methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture the cells to a desired confluency in appropriate culture vessels.

-

Stimulation: Pre-treat the cells with the stimulus (e.g., aspirin) for a specified duration.

-

Substrate Addition: Add EPA to the cell culture medium.

-

Incubation: Incubate the cells for a defined period to allow for the conversion of EPA.

-

Sample Collection: Collect the cell culture supernatant.

-

Extraction: Add cold methanol to the supernatant to precipitate proteins and extract the lipid mediators.

-

Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the levels of 18-HEPE.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to 18-HEPE synthesis and its downstream signaling.

Caption: Enzymatic pathways for the conversion of EPA to 18-HEPE.

Caption: A generalized experimental workflow for the analysis of 18-HEPE.

Caption: Downstream conversion of 18-HEPE to E-series resolvins and their biological effects.

Biological Activities and Downstream Signaling of 18-HEPE

18-HEPE itself exhibits biological activity, including the ability to reduce polymorphonuclear neutrophil (PMN) transendothelial migration. However, its primary role is as a precursor to the more potent E-series resolvins. The conversion of 18-HEPE to RvE1 and RvE2 is mediated by 5-lipoxygenase (5-LOX), while 12/15-lipoxygenase can convert 18-HEPE to RvE3. These resolvins then act on specific G protein-coupled receptors, such as ChemR23 and BLT1, to orchestrate the resolution of inflammation by, for example, inhibiting neutrophil infiltration, stimulating macrophage phagocytosis of apoptotic cells, and reducing pro-inflammatory cytokine production.

Conclusion

The enzymatic conversion of EPA to 18-HEPE represents a critical control point in the body's ability to resolve inflammation. A thorough understanding of the enzymes involved, their regulation, and the stereochemistry of the products is essential for the development of novel therapeutics that can harness the power of pro-resolving lipid mediators. This guide provides a foundational overview of the core technical aspects of 18-HEPE synthesis and analysis, serving as a valuable resource for researchers in the field. Further investigation into the specific kinetics and regulation of these enzymatic pathways will undoubtedly uncover new opportunities for therapeutic intervention in a wide range of inflammatory diseases.

References

- 1. Comprehensive analysis of the mouse cytochrome P450 family responsible for omega-3 epoxidation of eicosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fish Oil Containing Pro-Resolving Mediators Enhances the Antioxidant System and Ameliorates LPS-Induced Inflammation in Human Bronchial Epithelial Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Aspirin-triggered DHA metabolites inhibit angiogenesis [frontiersin.org]

18-HEPE: A Novel Regulator of Glucose Homeostasis in Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The escalating global prevalence of obesity and its associated metabolic disorders, particularly type 2 diabetes, has spurred intensive research into novel therapeutic strategies. Among the promising avenues of investigation is the role of specialized pro-resolving mediators (SPMs), a class of lipid molecules derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. 18-Hydroxyeicosapentaenoic acid (18-HEPE), a key metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a significant regulator of glucose homeostasis, particularly in the context of obesity. This technical guide provides a comprehensive overview of the current understanding of 18-HEPE's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Attenuation of Inflammation and PPARγ Activation

Obesity is characterized by a state of chronic, low-grade inflammation in metabolic tissues, including adipose tissue, which is a major contributor to the development of insulin resistance. 18-HEPE exerts its beneficial effects on glucose homeostasis primarily by promoting the resolution of this inflammation. Evidence suggests that the production of 18-HEPE is deficient in the inflamed adipose tissue of obese individuals[1].

A central mechanism through which 18-HEPE is thought to improve insulin sensitivity is via the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism and is a well-established target for insulin-sensitizing drugs. Activation of PPARγ in adipocytes leads to the transcriptional regulation of a suite of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.

Signaling Pathways Modulated by 18-HEPE

While direct high-affinity binding of 18-HEPE to a specific cell surface receptor for glucose regulation remains to be fully elucidated, its downstream effects converge on key signaling pathways that are crucial for glucose metabolism: the PI3K/Akt and AMPK pathways.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is the primary pathway activated by insulin to mediate its metabolic effects. Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Akt. Activated (phosphorylated) Akt then promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle and adipose cells. This process is essential for the uptake of glucose from the bloodstream. While direct activation of this pathway by 18-HEPE is still under investigation, its anti-inflammatory and PPARγ-agonist activities are known to enhance the sensitivity of this pathway to insulin.

Figure 1: 18-HEPE's indirect enhancement of PI3K/Akt signaling.

The AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. It is activated in response to a low cellular energy state (high AMP:ATP ratio). Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP. Activation of AMPK in skeletal muscle and adipose tissue can also promote GLUT4 translocation to the plasma membrane, independent of insulin signaling. The anti-inflammatory effects of 18-HEPE may contribute to a cellular environment that is more conducive to AMPK activation, thereby promoting glucose uptake.

Figure 2: 18-HEPE's potential influence on the AMPK pathway.

Quantitative Data on the Effects of 18-HEPE

The following tables summarize the quantitative effects of 18-HEPE and related EPA metabolites on key parameters of glucose homeostasis as reported in preclinical studies.

Table 1: Effects on Glucose and Insulin Levels in Obese Mouse Models

| Treatment | Model | Dosage | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Reference |

| EPA (precursor to 18-HEPE) | High-Fat Diet-induced obese mice | 1% of diet | 13 weeks | ↓ | ↓ | [1] |

| Resolvin E1 (downstream of 18-HEPE) | db/db mice | 300 ng/mouse | 4 days | ↓ | Not Reported | [1] |

Table 2: Effects on Gene Expression in Adipose Tissue

| Treatment | Cell/Tissue Type | Key Genes | Fold Change | Reference |

| EPA (precursor to 18-HEPE) | Adipose tissue of obese mice | Adiponectin | ↑ | [2] |

| EPA (precursor to 18-HEPE) | Adipose tissue of obese mice | TNF-α | ↓ | |

| EPA (precursor to 18-HEPE) | Adipose tissue of obese mice | IL-6 | ↓ |

Table 3: Effects on Protein Phosphorylation

| Treatment | Cell/Tissue Type | Protein | Change in Phosphorylation | Reference |

| Adropin (improves glucose homeostasis) | T2D mice | Akt | ↑ | |

| aP2 inhibitor (improves insulin sensitivity) | ob/ob mice | Akt (Ser473) | ↑ |

Note: Direct quantitative data for 18-HEPE on these specific parameters is still emerging. The data presented for EPA and downstream mediators provides a strong rationale for the expected effects of 18-HEPE.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 18-HEPE's effects on glucose homeostasis.

High-Fat Diet-Induced Obesity Mouse Model

Figure 3: Workflow for inducing obesity in a mouse model.

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Diet: After a one-week acclimatization period on a standard chow diet, mice are randomly assigned to either a high-fat diet (HFD; e.g., 60% of calories from fat) or a control low-fat diet (LFD; e.g., 10% of calories from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

18-HEPE Administration: 18-HEPE can be administered via intraperitoneal (i.p.) injection or oral gavage. A typical dosage for i.p. injection might range from 1 to 10 µg per mouse, administered daily or every other day for a specified treatment period (e.g., 2-4 weeks). The vehicle control should be the solvent used to dissolve 18-HEPE (e.g., saline containing a small percentage of ethanol).

Glucose Tolerance Test (GTT)

-

Fasting: Mice are fasted overnight (12-16 hours) with free access to water.

-

Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.

-

Glucose Administration: A 20% glucose solution is administered via i.p. injection at a dose of 2 g/kg body weight.

-

Blood Sampling: Blood glucose levels are measured from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)

-

Fasting: Mice are fasted for 4-6 hours.

-

Baseline Glucose: A baseline blood glucose measurement is taken.

-

Insulin Administration: Human insulin is administered via i.p. injection at a dose of 0.75 U/kg body weight.

-

Blood Sampling: Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.

-

Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

Western Blot Analysis for Protein Phosphorylation

Figure 4: General workflow for Western blot analysis.

-

Tissue/Cell Lysis: Tissues (e.g., epididymal adipose tissue, skeletal muscle) or cells are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-AMPKα (Thr172), and total AMPKα (typically at a 1:1000 dilution in 5% BSA/TBST).

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is calculated.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from tissues or cells using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system. The relative expression of target genes is normalized to a housekeeping gene (e.g., β-actin or GAPDH) using the 2-ΔΔCt method.

-

Primer Sequences (Mouse):

-

GLUT4 (Slc2a4): Fwd: 5'-GGCATGGGTGTCTAAAGACC-3', Rev: 5'-TGGTCATAGGCACCTTCTGA-3'

-

PPARγ (Pparg): Fwd: 5'-GGAAGACCACTCGCATTCCTT-3', Rev: 5'-GTAATCAGCAACCATTGGGTC-3'

-

Adiponectin (Adipoq): Fwd: 5'-GATGGCAGAGATGGCACCC-3', Rev: 5'-TTCCTTCGTCAGATCCATGACT-3'

-

TNF-α (Tnf): Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-GCCATAGAACTGATGAGAGGGAG-3'

-

IL-6 (Il6): Fwd: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Rev: 5'-TTGGTCCTTAGCCACTCCTTC-3'

-

18-HEPE represents a promising endogenous mediator with the potential to improve glucose homeostasis in the context of obesity. Its primary mechanisms of action appear to involve the resolution of chronic inflammation and the activation of the nuclear receptor PPARγ, which in turn enhances insulin sensitivity. These actions likely lead to improved signaling through the PI3K/Akt and AMPK pathways, resulting in increased glucose uptake by peripheral tissues. Further research is warranted to fully elucidate the direct molecular targets of 18-HEPE and to translate these preclinical findings into effective therapeutic strategies for metabolic diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations.

References

18-Hydroxyeicosapentaenoic Acid (18-HEPE): A Comprehensive Technical Guide to its Distribution and Function in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosapentaenoic acid (18-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a key precursor to the E-series resolvins, potent specialized pro-resolving mediators (SPMs), 18-HEPE plays a critical role in the resolution of inflammation and maintenance of tissue homeostasis. This technical guide provides an in-depth overview of the distribution of 18-HEPE across various biological tissues, its signaling pathways, and detailed experimental protocols for its quantification and analysis.

Quantitative Distribution of 18-HEPE in Biological Tissues

The concentration of 18-HEPE varies significantly across different biological tissues and is influenced by factors such as diet, particularly EPA supplementation, and underlying physiological or pathological conditions. The following table summarizes the reported quantitative levels of 18-HEPE in various human and murine tissues.

| Biological Tissue | Species | Condition | 18-HEPE Concentration | Citation |

| Plasma | Human | Healthy volunteers, no EPA supplementation | 95.6 ± 23.7 pg/mL | [1] |

| Human | Healthy volunteers, after 14 days of EPA supplementation (2,700 mg/day) | 149.0 ± 12.7 pg/mL | [1] | |

| Heart | Mouse | Fat-1 transgenic (high n-3 PUFA) | Significantly increased compared to wild-type | [1][2] |

| Liver | Mouse | High-fat diet-induced obesity | Strongly diminished | [3] |

| White Adipose Tissue | Mouse | High-fat diet-induced obesity | Strongly diminished | |

| Cerebrospinal Fluid (CSF) | Human | Healthy | PE(38:6e; 18:0p/20:5) containing eicosapentaenoic acid was detected, but specific 18-HEPE levels were not quantified. | |

| Skeletal Muscle | Mouse | Not specified | All 14 target lipid mediators including EPA metabolites were successfully detected and quantified. |

Signaling Pathways of 18-HEPE

18-HEPE is a pivotal intermediate in the biosynthesis of E-series resolvins, which are critical for orchestrating the resolution of inflammation. The metabolic cascade begins with the enzymatic conversion of EPA.

Biosynthesis of 18-HEPE and its Conversion to Resolvins

The initial conversion of EPA to 18-HEPE can be catalyzed by cyclooxygenase-2 (COX-2) under acetylated conditions (e.g., by aspirin) or by cytochrome P450 enzymes. Once formed, 18-HEPE serves as a substrate for various lipoxygenases (LOX) to produce different resolvins.

Anti-Inflammatory Signaling of 18-HEPE and its Metabolites

18-HEPE and its downstream resolvins exert potent anti-inflammatory and pro-resolving effects through various mechanisms. These include inhibiting the production of pro-inflammatory cytokines and reducing neutrophil infiltration. The actions of resolvins are often mediated through specific G-protein coupled receptors (GPCRs). For instance, Resolvin E1 (RvE1) binds to ChemR23 and BLT1 receptors to mediate its anti-inflammatory effects.

References

- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 2. 18-HEPE, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload-induced maladaptive cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyunsaturated fatty acids, specialized pro-resolving mediators, and targeting inflammation resolution in the age of precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Extraction of 18-HEPE from Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of 18-hydroxyeicosapentaenoic acid (18-HEPE) from plasma samples. 18-HEPE is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) and serves as a precursor to the E-series resolvins, which play a crucial role in the resolution of inflammation.[1][2] Accurate quantification of 18-HEPE in plasma is essential for studying its physiological and pathological roles.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of 18-HEPE in plasma following solid-phase extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Parameter | Typical Value | Reference |

| Limit of Quantification (LOQ) | 0.03 - 58.84 ng/mL | [3] |

| Limit of Detection (LOD) | 0.01 - 17.65 ng/mL | [3] |

| Recovery | >80% (for general oxylipin panels) | [4] |

| Linearity (R²) | >0.99 |

Experimental Workflow

The overall workflow for the solid-phase extraction of 18-HEPE from plasma is depicted in the following diagram.

Caption: Experimental workflow for 18-HEPE extraction.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of oxylipins in human plasma.

Materials:

-

Plasma samples

-

Internal standard (e.g., deuterated 18-HEPE)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)

-

SPE manifold

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an appropriate amount of internal standard solution.

-

Vortex briefly to mix.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the 18-HEPE and other lipids with 1.2 mL of methanol into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of 50% methanol in water.

-

Vortex to ensure the residue is fully dissolved.

-

-

LC-MS/MS Analysis:

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

-

18-HEPE Signaling Pathway

18-HEPE is a key intermediate in the biosynthesis of E-series resolvins, which are potent specialized pro-resolving mediators (SPMs). The following diagram illustrates the conversion of 18-HEPE to Resolvin E1 (RvE1) and Resolvin E2 (RvE2) and their subsequent anti-inflammatory actions.

Caption: 18-HEPE to Resolvin E biosynthesis and action.

Disclaimer: This protocol provides a general guideline. Optimization of the SPE procedure, including the choice of sorbent and solvent volumes, may be necessary for specific applications and matrices. It is recommended to validate the method in your laboratory to ensure desired performance characteristics.

References

Application Note and Protocol: Chiral Separation of 18R-HEPE and 18S-HEPE Isomers

Introduction

18-hydroxyeicosapentaenoic acid (18-HEPE) is a key bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It exists as two main stereoisomers, 18R-HEPE and 18S-HEPE, which serve as precursors to the E-series resolvins, potent specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. The stereochemistry of 18-HEPE dictates the subsequent biosynthetic pathway and the specific resolvin formed. Therefore, the accurate chiral separation and quantification of 18R-HEPE and 18S-HEPE are critical for researchers in inflammation, immunology, and drug development to understand the distinct roles of these isomers and their downstream metabolites in health and disease.

This application note provides a detailed protocol for the chiral separation of 18R-HEPE and 18S-HEPE using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a technique that offers high sensitivity and stereoselectivity.[1]

Overview of the Method

The method described herein utilizes a chiral stationary phase (CSP) to achieve baseline separation of the 18R- and 18S-HEPE enantiomers.[1][2] Reversed-phase chromatography is commonly employed, allowing for direct analysis of biological samples with minimal derivatization.[1] Detection is typically performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[1]

Materials and Reagents

-

Standards: 18R-HEPE and 18S-HEPE authentic standards

-

Internal Standard: Deuterated analog of HEPE (e.g., 18-HEPE-d8)

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and acetic acid

-

Solid-Phase Extraction (SPE) Columns: C18 cartridges for sample preparation

-

Biological Matrix: Human serum, plasma, or cell culture supernatant

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

Biological samples require extraction and purification to remove interfering substances prior to LC-MS/MS analysis.

-

Spike Internal Standard: Add the deuterated internal standard to the biological sample.

-

Condition SPE Column: Wash the C18 SPE column with 3 mL of methanol followed by equilibration with 3 mL of water.

-

Load Sample: Load the pre-treated sample onto the SPE column.

-

Wash: Wash the column with 10% methanol in water to remove polar impurities.

-

Elute: Elute the HEPE isomers with 1 mL of methanol.

-

Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase.

Chiral HPLC-MS/MS Analysis

The following table summarizes the key parameters for the chiral separation of 18R-HEPE and 18S-HEPE.

| Parameter | Recommended Conditions |

| HPLC System | Agilent HP1100 system or equivalent |

| Chiral Column | Chiralpak AD-RH, 150 mm x 2.1 mm, 5 µm |

| Mobile Phase A | Water with 0.01% Acetic Acid |

| Mobile Phase B | Methanol with 0.01% Acetic Acid |

| Gradient | 95% B to 100% B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | m/z 317 -> 259 for 18-HEPE |

Data Presentation

The following table presents representative quantitative data for 18R-HEPE and 18S-HEPE levels in human serum under different conditions, as reported in the literature.

| Condition | 18R-HEPE (pg/mL) | 18S-HEPE (pg/mL) | Reference |

| Baseline (no supplementation) | Low / Undetectable | 26.4 ± 5.0 | |

| EPA Supplementation | Dominant isomer | 27.7 ± 7.8 | |

| EPA + Aspirin Supplementation | Increased | 56.5 ± 19.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation and analysis of 18-HEPE isomers from biological samples.

Caption: Workflow for Chiral Separation of 18-HEPE Isomers.

Biosynthetic and Signaling Pathway

The following diagram depicts the biosynthetic pathway of 18R-HEPE and 18S-HEPE from EPA and their subsequent conversion to E-series resolvins, which exert pro-resolving effects through specific G-protein coupled receptors.

Caption: Biosynthesis and Signaling of 18-HEPE Isomers.

Conclusion

The ability to accurately separate and quantify 18R-HEPE and 18S-HEPE is essential for advancing our understanding of inflammation resolution. The protocol outlined in this application note provides a robust and sensitive method for the chiral analysis of these important lipid mediators. By utilizing chiral HPLC coupled with tandem mass spectrometry, researchers can effectively investigate the distinct biological roles of each stereoisomer and their potential as therapeutic targets for inflammatory diseases.

References

Application Notes and Protocols for Lipid Mediator Metabolomics: 18-HEPE Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosapentaenoic acid (18-HEPE) is a crucial bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a key precursor to the E-series resolvins, potent specialized pro-resolving mediators (SPMs), 18-HEPE plays a significant role in the resolution of inflammation, making it a molecule of great interest in physiology and pharmacology.[1][2] Accurate and robust profiling of 18-HEPE is essential for understanding its biological functions and for the development of novel therapeutics targeting inflammatory diseases. This document provides detailed application notes and protocols for the targeted metabolomic profiling of 18-HEPE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance and Signaling Pathway

18-HEPE is enzymatically generated from EPA. One major pathway involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which shifts its catalytic activity to produce 18R-HEPE.[1][2] This aspirin-triggered biosynthesis is a key mechanism for the anti-inflammatory effects of aspirin. Both 18R-HEPE and its stereoisomer 18S-HEPE can be further metabolized by lipoxygenases (LOX) to generate E-series resolvins, such as Resolvin E1 (RvE1) and Resolvin E2 (RvE2).[1] These resolvins then act on specific G-protein coupled receptors, such as ChemR23 and BLT1, to orchestrate pro-resolving activities, including reducing neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells and bacteria, and modulating cytokine production.

Below is a diagram illustrating the biosynthetic pathway of 18-HEPE and its conversion to E-series resolvins.

Caption: Biosynthesis of 18-HEPE and its role in inflammation resolution.

Quantitative Data of 18-HEPE in Biological Samples

The following tables summarize reported concentrations of 18-HEPE in various human and murine biological samples, providing a reference for expected physiological and pathological levels.

Table 1: 18-HEPE Concentrations in Human Plasma/Serum

| Condition | Sample Type | 18-HEPE Concentration (pg/mL) | Reference |

| Healthy Subjects (baseline) | Serum | 26.4 ± 5.0 | |

| Healthy Subjects + EPA (1g) | Serum | 27.7 ± 7.8 (18S-HEPE) | |

| Healthy Subjects + EPA (1g) + Aspirin | Serum | 56.5 ± 19.0 (18S-HEPE) | |

| Healthy Subjects + Specialized Pro-Resolving Lipid-Mediator-Enriched Marine Oil | Plasma | Significant increase post-supplementation |

Table 2: 18-HEPE in Murine Models

| Model | Tissue/Fluid | Condition | 18-HEPE Level | Reference |

| Zymosan-induced Peritonitis | Peritoneal Lavage | Vehicle | Not specified | |

| Zymosan-induced Peritonitis | Peritoneal Lavage | 18R-HEPE (2.5 µg) | Significantly reduced neutrophil infiltration | |

| Pressure Overload-induced Cardiac Remodeling | Heart Tissue | Fat-1 Transgenic Mice | Enriched |

Experimental Protocols

A robust and sensitive method for the quantification of 18-HEPE and other lipid mediators involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.

Experimental Workflow

The general workflow for 18-HEPE profiling is depicted below.

Caption: General workflow for 18-HEPE metabolomic analysis.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for lipid mediator profiling.

-

Materials:

-

Biological sample (e.g., 1 mL plasma or serum, homogenized tissue)

-

Deuterated internal standard (e.g., 18-HEPE-d8)

-

Methanol (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Hexane

-

Methyl formate

-

Water (LC-MS grade)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Thaw biological samples on ice.

-

To 1 mL of sample, add a known amount of deuterated internal standard (e.g., 18-HEPE-d8) to allow for absolute quantification and to account for sample loss during extraction.

-

Add 2 volumes of cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant.

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of water to remove polar impurities.

-

Elute the lipids with 1 mL of methyl formate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

2. LC-MS/MS Analysis

This is a representative LC-MS/MS method. Parameters should be optimized for the specific instrumentation used.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex Kinetex 2.6 µm Polar C18, 100 x 3.0 mm). For stereoisomer separation (18R vs. 18S), a chiral column is required.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. For example, 0-2 min, 50% B; 2-15 min, 50-95% B; 15-18 min, 95% B; 18-18.1 min, 95-50% B; 18.1-20 min, 50% B.

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Column Temperature: 40 - 50°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is optimal for 18-HEPE.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

MRM Transitions:

-

18-HEPE: Precursor ion (Q1) m/z 317 -> Product ion (Q3) m/z 259. Additional confirmatory transitions can be used.

-

18-HEPE-d8 (Internal Standard): The transition will be shifted according to the mass of the isotope label.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).

-

3. Data Analysis and Quantification

-

Software: Use the instrument manufacturer's software for data acquisition and processing.

-

Quantification:

-

Generate a standard curve using a series of known concentrations of an 18-HEPE analytical standard, spiked with the same amount of internal standard as the samples.

-

Integrate the peak areas for the 18-HEPE and the internal standard MRM transitions in both the standards and the samples.

-

Calculate the ratio of the peak area of 18-HEPE to the peak area of the internal standard.

-

Plot the peak area ratio against the concentration of the standards to create a calibration curve.

-

Determine the concentration of 18-HEPE in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

The methodologies outlined in this document provide a comprehensive framework for the accurate and sensitive profiling of 18-HEPE. By employing these protocols, researchers can gain valuable insights into the role of this critical lipid mediator in health and disease, paving the way for the development of novel therapeutic strategies that target the resolution of inflammation. Careful optimization of the extraction and LC-MS/MS parameters for the specific biological matrix and instrumentation is crucial for achieving high-quality, reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: 18-HEPE Standards

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 18-hydroxyeicosapentaenoic acid (18-HEPE) standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 18-HEPE standards?

A1: 18-HEPE standards are typically supplied in a solution, such as ethanol. For long-term storage, it is recommended to store the standard at -20°C. Under these conditions, the product should be stable for at least two years. To prevent lipid oxidation, it is advisable to store the standard under an inert gas like argon or nitrogen.

Q2: How should I handle the 18-HEPE standard upon receiving it?

A2: The 18-HEPE standard is typically shipped on wet ice. Upon receipt, it should be stored immediately at the recommended temperature of -20°C.

Q3: Can I store the 18-HEPE standard at -80°C?

A3: While storage at -20°C is sufficient for long-term stability, storing at -80°C is also acceptable and may provide additional protection against degradation, especially for neat standards or after reconstitution in other solvents.

Q4: How many freeze-thaw cycles can the 18-HEPE standard tolerate?

A4: To maintain the integrity of the standard, it is best to minimize freeze-thaw cycles. After opening, it is recommended to aliquot the standard into smaller, single-use vials to avoid repeated warming and cooling, which can accelerate degradation.

Q5: In what solvents is 18-HEPE soluble?

A5: 18-HEPE is soluble in a variety of organic solvents. The table below summarizes the solubility of 18-HEPE in common laboratory solvents.

| Solvent | Solubility |

| Ethanol | Miscible |

| DMSO | Miscible |

| DMF | Miscible |

| 0.1 M Na2CO3 | 2 mg/ml |

| PBS (pH 7.2) | 0.8 mg/ml |

Q6: How do I prepare a working solution of 18-HEPE for cell culture experiments?

A6: To prepare a working solution for cell-based assays, first prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect cell viability. A vehicle control with the same final solvent concentration should always be included in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of 18-HEPE standards.

LC-MS/MS Analysis

Issue 1: Poor peak shape (tailing, fronting, or splitting) in the chromatogram.

-

Possible Cause:

-

Column Overload: Injecting too concentrated a sample.

-

Inappropriate Solvent: The injection solvent is significantly stronger than the mobile phase.

-

Column Contamination: Buildup of matrix components on the column.

-

Secondary Interactions: Interaction of the analyte with active sites on the silica-based column.

-

-

Solution:

-

Dilute the sample before injection.

-

Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.

-

Use a guard column and appropriate sample clean-up procedures like solid-phase extraction (SPE).

-

Consider adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape for acidic analytes like 18-HEPE.

-

Issue 2: Inconsistent retention times.

-

Possible Cause:

-

Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation.

-

Temperature Fluctuations: Variations in the column oven temperature.

-

Column Degradation: Loss of stationary phase over time.

-

System Leaks: Leaks in the LC system can cause pressure and flow rate fluctuations.

-

-

Solution:

-

Prepare fresh mobile phase daily and keep the solvent bottles capped.

-

Ensure the column oven is functioning correctly and maintaining a stable temperature.

-

Use a column with good stability and replace it when performance degrades.

-

Regularly check for and repair any leaks in the system.

-

Issue 3: Low signal intensity or no peak detected.

-

Possible Cause:

-

Degradation of 18-HEPE: The standard may have degraded due to improper storage or handling.

-

Ion Suppression: Matrix components in the sample can interfere with the ionization of 18-HEPE in the mass spectrometer source.

-

Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal for 18-HEPE.

-

Sample Loss During Preparation: Adsorption of the analyte to plasticware or incomplete extraction.

-

-

Solution:

-

Use a fresh aliquot of the standard. Prepare working solutions fresh daily.

-

Implement a robust sample preparation method, such as SPE, to remove interfering substances.

-

Optimize the MS/MS parameters for 18-HEPE. A common transition for 18-HEPE is m/z 317 > 259[1].

-

Use low-adsorption polypropylene tubes and glassware for sample handling. The use of a suitable internal standard can help account for sample losses.

-

Issue 4: Difficulty in separating 18-HEPE from its isomers.

-

Possible Cause:

-

Co-elution: Structural isomers of HEPE have very similar physicochemical properties and may co-elute on standard C18 columns.

-

-

Solution:

-

Optimize the chromatographic method by using a longer column, a shallower gradient, or a different stationary phase (e.g., a column designed for lipidomics).

-

Chiral chromatography may be necessary to separate enantiomers (18R-HEPE and 18S-HEPE).

-

Cell-Based Assays

Issue 1: No observable effect of 18-HEPE on cells.

-

Possible Cause:

-

Degradation in Media: 18-HEPE may be unstable in the cell culture medium over the course of the experiment.

-

Low Bioavailability: The compound may not be effectively reaching its cellular target.

-

Incorrect Concentration: The concentration used may be too low to elicit a response.

-

-

Solution:

-

Minimize the time the compound is in the culture medium before analysis. Consider performing a time-course experiment to assess stability.

-

Ensure proper dissolution of 18-HEPE in the media. The use of a carrier protein like BSA can sometimes improve the stability and delivery of fatty acids in cell culture.

-

Perform a dose-response experiment to determine the optimal concentration. Concentrations in the nanomolar to low micromolar range have been shown to be effective in some cell types[1][2].

-

Issue 2: Cell toxicity observed.

-

Possible Cause:

-

Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the 18-HEPE may be too high.

-

High Concentration of 18-HEPE: At high concentrations, some fatty acids can be cytotoxic.

-

-

Solution:

-

Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.1% for most solvents). Always include a vehicle control.

-

Perform a dose-response curve to identify the optimal, non-toxic working concentration.

-

Experimental Protocols

Protocol 1: Preparation of 18-HEPE Working Solutions for Cell-Based Assays

-

Prepare a Primary Stock Solution:

-

The 18-HEPE standard is typically supplied in ethanol at a concentration of 100 µg/ml. This is your primary stock solution.

-

-

Prepare an Intermediate Stock Solution:

-

Under sterile conditions, dilute the primary stock solution in sterile, anhydrous ethanol or DMSO to a convenient intermediate concentration (e.g., 1 mM).

-

Store this intermediate stock at -20°C or -80°C in small aliquots.

-

-

Prepare the Final Working Solution:

-

On the day of the experiment, thaw an aliquot of the intermediate stock solution.

-

Dilute the intermediate stock solution in your pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 100 nM working solution, you would perform a 1:10,000 dilution of a 1 mM intermediate stock.

-

Vortex the final working solution gently to ensure homogeneity.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of the solvent used for the final dilution (e.g., ethanol or DMSO) to an equal volume of cell culture medium.

-

Protocol 2: Macrophage Activation Assay

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental question.

-

Cell Seeding:

-

Seed macrophages (e.g., primary bone marrow-derived macrophages or a cell line like J774A.1) in a suitable culture plate at the desired density.

-

Allow the cells to adhere and recover overnight.

-

-

Cell Treatment:

-

Prepare the 18-HEPE working solution and vehicle control as described in Protocol 1.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of 18-HEPE or the vehicle control.

-

If studying the effect of 18-HEPE on inflammatory responses, you may co-treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 4-24 hours), depending on the endpoint being measured.

-

-

Endpoint Analysis:

-

After incubation, collect the cell culture supernatant to measure the secretion of cytokines (e.g., IL-6, TNF-α) by ELISA or other immunoassays.

-

The cells can be lysed to analyze gene expression by RT-qPCR or protein expression by Western blot.

-

Signaling Pathway

18-HEPE is a key intermediate in the biosynthesis of E-series resolvins, which are specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. The pathway begins with the omega-3 fatty acid, eicosapentaenoic acid (EPA).

Caption: Biosynthesis of 18-HEPE and E-series resolvins from EPA.

References

Technical Support Center: Minimizing Auto-oxidation of 18-HEPE

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the auto-oxidation of 18-Hydroxyeicosapentaenoic acid (18-HEPE) during sample preparation. Given that 18-HEPE is a polyunsaturated fatty acid (PUFA) metabolite, it is highly susceptible to degradation, which can compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 18-HEPE and why is it prone to auto-oxidation?

18-HEPE is a potent lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] It serves as a precursor to E-series resolvins, which are specialized pro-resolving mediators (SPMs) critical for resolving inflammation.[2] Like other PUFAs, the multiple double bonds in its chemical structure make 18-HEPE highly susceptible to non-enzymatic auto-oxidation, a free-radical chain reaction that occurs in the presence of oxygen.[3] This degradation can lead to the formation of various byproducts, compromising the integrity of the sample and the accuracy of quantification.

Q2: At which stages of sample preparation is 18-HEPE most vulnerable to degradation?

18-HEPE is vulnerable throughout the entire sample preparation workflow. Key high-risk stages include:

-

Sample Collection and Thawing: Initial exposure to ambient temperature and oxygen can initiate enzymatic and non-enzymatic oxidation.

-

Homogenization and Extraction: These processes increase the surface area of the sample exposed to air and can activate endogenous enzymes that degrade oxylipins.

-

Solvent Evaporation: Concentrating the sample can also concentrate reactive species, and the process itself can introduce oxidative stress if not performed under an inert atmosphere.

-

Storage: Long-term storage, even at low temperatures, can lead to degradation if samples are not properly protected from oxygen and light. Samples should be snap-frozen and stored at -80°C to minimize auto-oxidation and hydrolysis.

Q3: What are the most effective general strategies to prevent auto-oxidation?

A multi-faceted approach is essential for preserving 18-HEPE integrity.

-

Low Temperature: All procedures should be carried out on ice or at 4°C to reduce the rate of chemical reactions.

-

Inert Atmosphere: Minimize exposure to oxygen by working under a stream of inert gas like argon or nitrogen, especially during solvent evaporation and before sealing storage vials.

-

Use of Antioxidants: Add antioxidants to solvents and/or samples at the earliest possible stage to quench free radicals.

-

Protection from Light: Use amber glass vials or tubes wrapped in foil to prevent photo-oxidation.

-

Speed and Consistency: Process samples as quickly and consistently as possible to minimize the time they are exposed to destabilizing conditions.

-

Proper Labware: Use glass or teflon-lined containers for samples in organic solvents to avoid leaching plasticizers that can interfere with analysis.

Q4: Which specific antioxidants should I use and at what concentration?

The choice of antioxidant depends on the sample matrix and the analytical method. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for lipid analysis.

-

Butylated Hydroxytoluene (BHT): A common choice for organic solvents used in extraction. A final concentration of 0.005-0.01% (w/v) in the extraction solvent is typical.

-

Triphenylphosphine (TPP): Often used to reduce hydroperoxide intermediates back to their corresponding alcohols.

-

Ascorbic Acid and Mannitol: These water-soluble antioxidants can be beneficial in aqueous sample matrices. In one study, mannitol was shown to significantly increase the yield of total fatty acids.

It is crucial to run a blank sample containing only the solvent and antioxidant to ensure it does not interfere with the detection of 18-HEPE or other analytes.

Q5: What are the optimal storage conditions for 18-HEPE samples and standards?

-

Short-Term Storage (hours to days): Store extracts at -20°C, overlaid with an inert gas (argon or nitrogen).

-

Long-Term Storage (weeks to months): For maximum stability, samples should be stored at -80°C. Before freezing, flush the vial with inert gas to displace oxygen.

-

Standards: Unsaturated lipids like 18-HEPE are not stable as dry powders and should be dissolved in a suitable organic solvent (e.g., ethanol or methanol), blanketed with inert gas, and stored in a sealed glass container at -20°C or below. Avoid storing organic solutions below -30°C unless they are in a sealed glass ampoule.

Troubleshooting Guide

Problem 1: Low or No Recovery of 18-HEPE

This is the most common issue and is often linked to degradation during sample handling and extraction.

Troubleshooting Steps:

-

Review Sample Handling: Were samples kept consistently on ice? Was processing time minimized?

-

Check Antioxidant Usage: Was an antioxidant added to all organic solvents? Was it fresh?

-

Evaluate Extraction Protocol: Is the chosen SPE or LLE method validated for oxylipins? Ensure the pH of the sample is appropriate for the extraction method (e.g., acidified to pH ~3.5 for C18 SPE).

-

Assess Storage Conditions: Were samples blanketed with inert gas before storage at -80°C?

Caption: Troubleshooting logic for low 18-HEPE recovery.

Problem 2: High Variability Between Replicate Samples

Inconsistent results often point to procedural variations that disproportionately affect the unstable analyte.

| Possible Cause | Recommended Solution |

| Inconsistent timing between sample thawing and extraction. | Thaw samples in batches that can be processed immediately. Standardize all incubation and extraction times. |

| Variable exposure to oxygen during solvent evaporation. | Ensure a consistent, gentle stream of nitrogen is used for each sample. Do not leave samples unattended after drying. |

| Incomplete protein precipitation leading to matrix effects. | Ensure sufficient cold methanol (-20°C) is used and allow adequate time for precipitation (e.g., 45 min at -20°C). |

| Inconsistent pH adjustment prior to SPE. | Use a calibrated pH meter to adjust each sample individually before loading onto the SPE cartridge. |

Problem 3: Appearance of Unidentified Peaks in LC-MS/MS Analysis

Extra peaks, especially near the 18-HEPE retention time, may be isomers or oxidation byproducts.

| Possible Cause | Recommended Solution |

| Non-enzymatic auto-oxidation. | This can create a variety of oxidized species. Enhance preventative measures: use fresh antioxidants, deoxygenate solvents, and strictly limit exposure to air and light. |

| Acid-induced isomerization during SPE. | While acidic pH is needed for C18 column retention, prolonged exposure can cause degradation. Neutralize the eluate with a base (e.g., glycerol) immediately after elution. |

| Contamination from labware. | Leachates from plasticware can appear as unknown peaks. Use only glass and teflon materials for any step involving organic solvents. Pre-rinse new syringe filters with solvent to remove manufacturing residues. |

Experimental Protocols

Protocol 1: Recommended General Handling Procedures

-

Preparation: Pre-chill all tubes, solvents, and equipment on ice. Prepare fresh extraction solvents containing 0.01% BHT.

-

Thawing: Thaw biological samples on ice. Once thawed, proceed immediately to extraction.

-

Inert Environment: Whenever possible, overlay samples with argon or nitrogen gas, especially before vortexing or incubation steps.

-

Light Protection: Use amber-colored vials for all steps. If unavailable, wrap clear vials in aluminum foil.

-

Evaporation: When evaporating solvent, use a gentle stream of nitrogen and a water bath set no higher than 37°C. Do not dry the lipid film completely for extended periods.

-

Reconstitution: Reconstitute the final extract in a suitable mobile phase, vortex briefly, and transfer to an autosampler vial, ensuring the vial is flushed with inert gas before capping.

Protocol 2: Detailed Solid-Phase Extraction (SPE) for 18-HEPE from Biological Fluids

This protocol is adapted from established methods for extracting specialized pro-resolving mediators.

-

Sample Preparation:

-

To 1 mL of plasma or other biological fluid on ice, add 2 volumes of ice-cold methanol containing an internal standard (e.g., d5-18-HEPE).

-

Vortex and incubate at -20°C for 45 minutes to precipitate proteins.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C.

-

Collect the supernatant and dilute with water to bring the methanol concentration to <10%.

-

Adjust the pH of the sample to ~3.5 with dilute acid (e.g., 0.1M HCl).

-

-

SPE Cartridge Conditioning (C18, e.g., 500 mg):

-

Wash the cartridge with 1 column volume (e.g., 6 mL) of methanol.

-

Equilibrate with 1 column volume of water.

-

-

Sample Loading:

-

Load the prepared supernatant onto the conditioned C18 cartridge. Do not allow the column to go dry.

-

-

Washing:

-

Wash the cartridge with 1 column volume of water to remove salts and polar impurities.

-

Wash with 1 column volume of hexane to elute non-polar lipids.

-

-

Elution:

-

Elute the 18-HEPE and other oxylipins with 1 column volume of methyl formate.

-

Collect the eluate in a glass tube containing a small amount of glycerol (~1 µL) to improve stability and prevent acid-induced degradation.

-

-

Final Steps:

-

Evaporate the methyl formate under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

-

Data Presentation

Table 1: Comparison of Common Antioxidants for PUFA Stabilization

| Antioxidant | Type | Primary Use/Mechanism | Considerations |

| Butylated Hydroxytoluene (BHT) | Phenolic, Radical Scavenger | Added to organic solvents to prevent auto-oxidation during extraction. | Can potentially cause ion suppression in ESI-MS at high concentrations. |

| Triphenylphosphine (TPP) | Reducing Agent | Reduces lipid hydroperoxides to stable hydroxides, preventing further degradation. | Used during or after extraction. |

| Ascorbic Acid (Vitamin C) | Water-Soluble, Radical Scavenger | Protects analytes in aqueous phases (e.g., during sample collection). | Less effective in organic solvents. |

| Mannitol | Sugar Alcohol, ROS Scavenger | Can be used in aqueous buffers to protect against reactive oxygen species (ROS). | Primarily for aqueous environments. |

Table 2: Summary of Recommended Storage Conditions for 18-HEPE

| Condition | Sample Type | Temperature | Atmosphere | Duration | Reference |

| Working Solution | Standard in Ethanol | 4°C | Air | < 8 hours | General Lab Practice |

| Short-Term | Extract in Solvent | -20°C | Inert Gas (Argon/N₂) | Up to 1 week | |

| Long-Term | Biological Sample or Extract | -80°C | Inert Gas (Argon/N₂) | Months to Years | |

| Stock Standard | In Organic Solvent | -20°C to -80°C | Inert Gas (Argon/N₂) | As per manufacturer |

Visualizations

Caption: Workflow for 18-HEPE extraction with critical anti-oxidation steps.

Caption: Biosynthesis of 18-HEPE and its competing degradation pathway.

References

Technical Support Center: Overcoming Matrix Effects in 18-HEPE LC-MS/MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 18-hydroxyeicosapentaenoic acid (18-HEPE).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during 18-HEPE analysis, providing targeted questions and actionable answers to help you identify and resolve matrix-related problems in your experiments.

Issue 1: Poor reproducibility and inconsistent results for 18-HEPE quantification.

Question: My 18-HEPE quantification shows high variability between replicate injections and different sample lots. What could be the cause?

Answer: High variability is a classic sign of unmanaged matrix effects.[1] Matrix components, such as phospholipids, can co-elute with 18-HEPE and interfere with its ionization, leading to either suppression or enhancement of the signal.[2] This interference is often inconsistent across different samples, causing poor reproducibility. To confirm if matrix effects are the culprit, you should evaluate the matrix effect quantitatively.[1]

Issue 2: Significant ion suppression or enhancement is observed.

Question: How can I confirm that ion suppression or enhancement is affecting my 18-HEPE signal?

Answer: There are two primary methods to assess matrix effects:

-

Post-Column Infusion: This is a qualitative method to identify at what points in your chromatographic run ion suppression or enhancement occurs.[1] A solution of 18-HEPE is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal of 18-HEPE indicate regions of ion suppression or enhancement, respectively.

-

Post-Extraction Spike: This quantitative method compares the response of 18-HEPE in a pure solvent to its response when spiked into an extracted blank matrix.[1] A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.

Issue 3: Low recovery of 18-HEPE during sample preparation.